Lipophilicity Differentiation: XLogP3 Comparison Against Unsubstituted 8-Aminoquinoline and Mono-Substituted Analogs
The computed XLogP3 of 6-fluoro-7-methylquinolin-8-amine is 2.0, compared to 1.8 for the unsubstituted 8-aminoquinoline core [1][2]. This +0.2 log unit increase, driven by the combined effect of the C7-methyl (lipophilic) and C6-fluoro (moderately lipophilic) substituents, represents a measurable shift in predicted membrane permeability. For reference, the mono-fluorinated analog 6-fluoroquinolin-8-amine (MW 162.16, CAS 343-54-4) lacks the methyl-driven lipophilicity boost, while 7-methylquinolin-8-amine (MW 158.20, CAS 5470-82-6) lacks the electronic modulation provided by fluorine.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 8-Aminoquinoline: XLogP3 = 1.8; 6-Fluoroquinolin-8-amine: XLogP3 ~1.9 (estimated); 7-Methylquinolin-8-amine: XLogP3 ~2.1 (estimated, not experimentally confirmed) |
| Quantified Difference | ΔXLogP3 = +0.2 vs. unsubstituted 8-aminoquinoline |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A +0.2 log unit increase in XLogP3 predicts modestly enhanced passive membrane permeability, which may improve oral bioavailability prospects; this differentiates the compound from less lipophilic analogs for lead optimization programs prioritizing CNS or intracellular target engagement.
- [1] PubChem. 6-Fluoro-7-methylquinolin-8-amine. CID 97036692. XLogP3 2.0. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. 8-Aminoquinoline. CID 11359. XLogP3 1.8. National Center for Biotechnology Information, 2025. View Source
